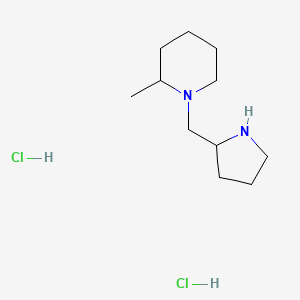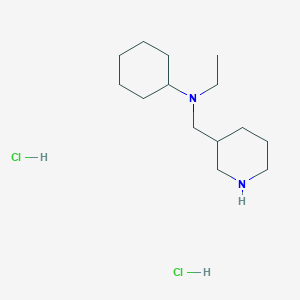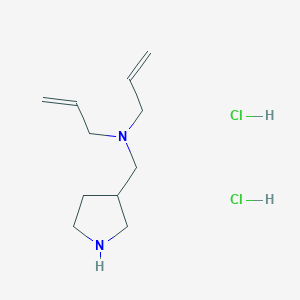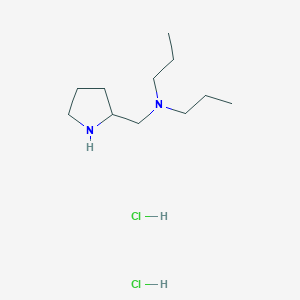
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a synthetic compound with the molecular formula C11H24Cl2N2 and a molecular weight of 255.22 g/mol. This compound is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylpiperidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux and using a solvent such as ethanol or methanol. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the replacement of a halogen atom with a nucleophile such as an amine or an alcohol.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving neurotransmitter systems and receptor binding assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-2-(2-pyrrolidinyl)piperidine: This compound has a similar structure but differs in the position of the methyl group.
1-(2-Pyrrolidinylmethyl)pyrrolidine: This compound is used as an organocatalyst in asymmetric synthesis and has applications in the preparation of optically active organic building blocks.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for particular research applications and synthetic routes.
Properties
CAS No. |
1220027-14-4 |
|---|---|
Molecular Formula |
C11H23ClN2 |
Molecular Weight |
218.77 g/mol |
IUPAC Name |
2-methyl-1-(pyrrolidin-2-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-10-5-2-3-8-13(10)9-11-6-4-7-12-11;/h10-12H,2-9H2,1H3;1H |
InChI Key |
MOIKTRGXFHFXCR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CC2CCCN2.Cl.Cl |
Canonical SMILES |
CC1CCCCN1CC2CCCN2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)


